

"1-(2-Phthalazin-1-ylhydrazino)phthalazine" chemical structure and properties

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Compound of Interest

Compound Name:	1-(2-Phthalazin-1-ylhydrazino)phthalazine
Cat. No.:	B018847

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An In-Depth Technical Guide to **1-(2-Phthalazin-1-ylhydrazino)phthalazine**

Introduction: Unveiling a Key Hydralazine Analog

1-(2-Phthalazin-1-ylhydrazino)phthalazine is a distinct chemical entity closely related to the well-established antihypertensive agent, hydralazine.^[1] Structurally, it can be considered a dimer of the hydralazine moiety and is sometimes referred to as a hydralazine dimer impurity. While its parent compound, hydralazine, has a long history in the clinical management of hypertension and heart failure, **1-(2-Phthalazin-1-ylhydrazino)phthalazine** is primarily a compound of interest in research and organic synthesis.^{[2][3]} This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and the foundational pharmacological principles that govern its activity, drawing parallels with its precursor to offer field-proven insights for researchers.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identifiers and properties. These data are critical for experimental design, from solubility tests to analytical method development.

Nomenclature and Identifiers

- IUPAC Name: 1,2-di(phthalazin-1-yl)hydrazine[4]
- Common Synonyms: **1-(2-Phthalazin-1-ylhydrazino)phthalazine**, 1,1'-Hydrazodiphthalazine, Hydralazine Dimer Impurity[2]
- CAS Number: 24030-07-7[5]
- Molecular Formula: C₁₆H₁₂N₆[5]

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the molecule, which are essential for laboratory handling and characterization.

Property	Value	Source
Molecular Weight	288.31 g/mol	[4][5]
Monoisotopic Mass	288.11234441 Da	[4]
Appearance	Orange Solid	[2]
Melting Point	>299°C (decomposes)	[6]
XLogP3 (Predicted)	2.8	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	6	[4]

Section 2: Pharmacology and Mechanism of Action

While not a clinical drug itself, the compound is an analog of Budralazine and a derivative of Hydralazine, both known direct-acting vasodilators.[3][7] Its mechanism can be inferred from related structures, which act directly on vascular smooth muscle.

Core Mechanism: Direct Vasodilation

Like hydralazine, the vasodilatory action of related phthalazine derivatives is characterized by a direct relaxation of arterial smooth muscle.[7][8] This is distinct from other classes of

antihypertensives that may act on the central nervous system or the renin-angiotensin system. [9] The primary effect is a reduction in peripheral vascular resistance, leading to a decrease in blood pressure.[3]

Causality of Action: Interference with Calcium Flux

The central pillar of this mechanism is the interference with calcium (Ca^{2+}) signaling within vascular smooth muscle cells. Experimental evidence from the closely related compound budralazine demonstrates a potent, concentration-dependent relaxation of aortic tissue pre-contracted with either potassium chloride (KCl) or noradrenaline.[7]

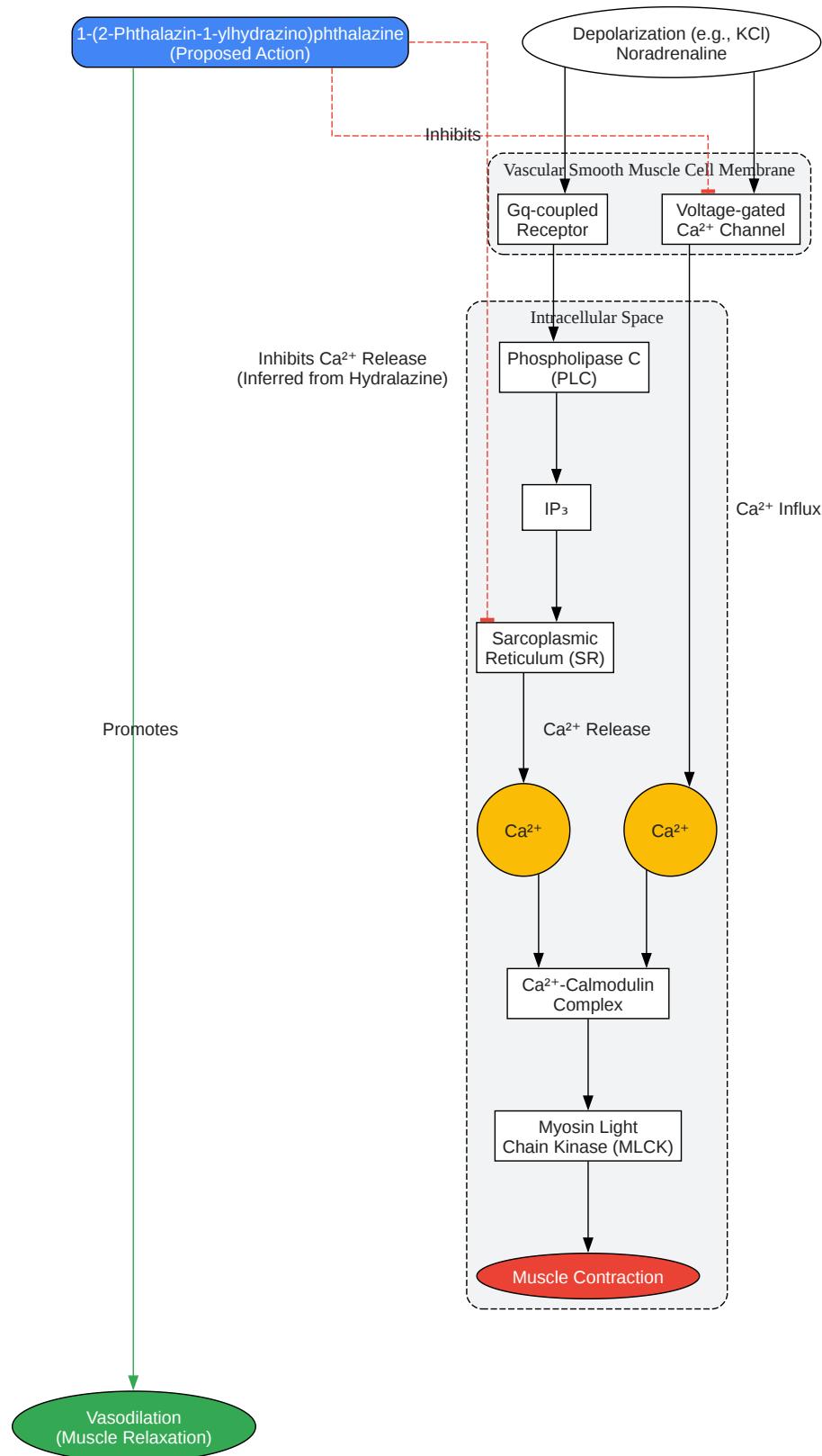
This points to a specific causality:

- Inhibition of Calcium Influx: The compound inhibits the contractile response to the cumulative addition of Ca^{2+} in depolarized aortic tissue.[7]
- Modulation of Intracellular Release: The parent compound, hydralazine, is understood to inhibit the inositol trisphosphate (IP_3)-induced release of Ca^{2+} from the sarcoplasmic reticulum.[3][8]

This dual-front inhibition of calcium availability—both from extracellular influx and intracellular stores—is the critical step that prevents the activation of myosin light chain kinase, thereby uncoupling the cellular machinery of contraction and resulting in smooth muscle relaxation and vasodilation.[8]

Mechanistic Pathway Diagram

The following diagram illustrates the proposed signaling cascade leading to vasodilation, based on evidence from analogous phthalazine derivatives.

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Caption: Proposed mechanism of vasodilation by **1-(2-Phthalazin-1-ylhydrazino)phthalazine**.

Section 3: Experimental Protocol for Vasodilator Activity Assessment

To ensure trustworthiness and reproducibility, protocols must be self-validating. The following workflow is based on established methodologies for characterizing direct-acting vasodilators, as described in the scientific literature for the related compound budralazine.^[7]

Objective

To quantify the direct vasodilatory effect of **1-(2-Phthalazin-1-ylhydrazino)phthalazine** on isolated arterial tissue.

Materials

- Isolated rabbit thoracic aorta
- Krebs-Henseleit solution (composition: 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 10 mM glucose)
- Contractile agents: Potassium Chloride (KCl, high concentration), Noradrenaline (NA)
- Test compound: **1-(2-Phthalazin-1-ylhydrazino)phthalazine** dissolved in a suitable vehicle (e.g., DMSO)
- Organ bath system with isometric force transducers
- Carbogen gas (95% O₂, 5% CO₂)

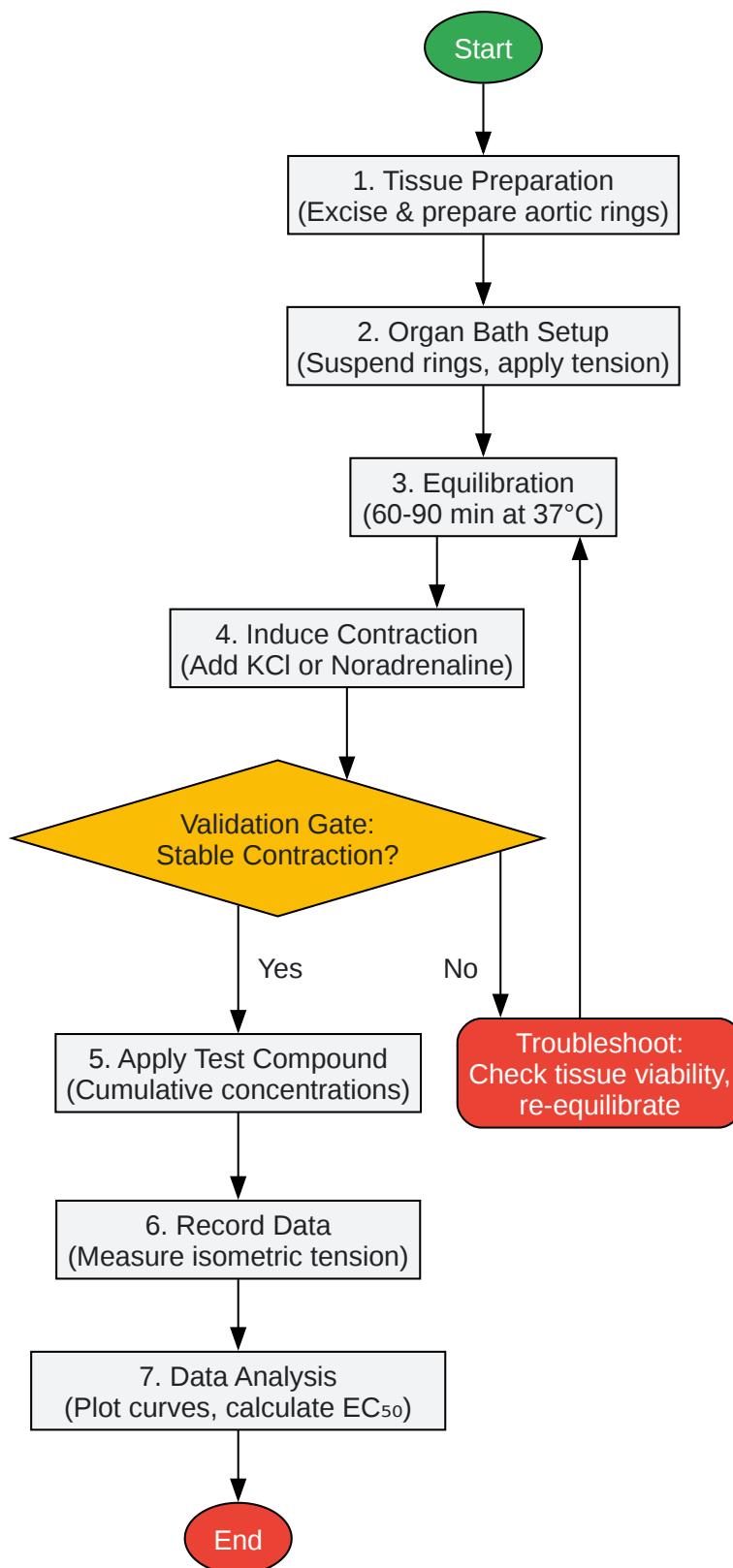
Step-by-Step Methodology

- Tissue Preparation:
 - Euthanize a rabbit via an approved ethical protocol.
 - Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
 - Clean the aorta of adhering connective tissue and fat.

- Cut the aorta into helical strips or rings (approx. 2-3 mm in width).
- Experimental Setup:
 - Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
 - Connect one end of the ring to a fixed hook and the other to an isometric force transducer to record changes in tension.
 - Allow the tissue to equilibrate for 60-90 minutes under a resting tension of ~2.0 grams, replacing the bath solution every 15-20 minutes.
- Induction of Contraction (Self-Validation Step):
 - Induce a stable, submaximal contraction by adding a high concentration of KCl (e.g., 60 mM) or a specific concentration of Noradrenaline (e.g., 10^{-6} M) to the bath.
 - Causality Check: A stable and reproducible contraction confirms tissue viability and receptor integrity, validating the baseline state.
- Compound Application and Data Acquisition:
 - Once the contraction reaches a stable plateau, add the test compound (**1-(2-Phthalazin-1-ylhydrazino)phthalazine**) to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10^{-8} M to 10^{-4} M).
 - Allow sufficient time between additions for the relaxation response to stabilize.
 - Record the isometric tension continuously. The relaxation is measured as a percentage decrease from the pre-induced maximum contraction.
- Data Analysis:
 - Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the compound concentration.

- Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) to quantify its potency.

Experimental Workflow Diagram

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Caption: Workflow for assessing the vasodilator properties of a test compound.

Section 4: Conclusion and Future Directions

1-(2-Phthalazin-1-ylhydrazino)phthalazine represents an important molecule for researchers in medicinal chemistry and pharmacology. Its structural relationship to hydralazine provides a strong theoretical and experimental basis for its function as a direct-acting vasodilator, likely mediated through the inhibition of calcium fluxes in arterial smooth muscle. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and functional assessment. For drug development professionals, understanding the properties of such analogs is crucial for impurity profiling and for exploring new chemical entities that may offer improved therapeutic profiles over established drugs like hydralazine.

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